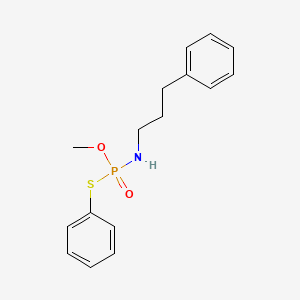
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester typically involves the reaction of phenylpropylamine with phosphorus oxychloride, followed by the addition of methanol and phenylthiol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the consistency and quality of the final product. The purification of the compound is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioic acid derivatives, phosphine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidothioic acid, O,S-dimethyl ester: This compound has a similar structure but with different substituents.
Phosphoramidothioic acid, O-methyl S-ethyl ester: Another similar compound with different alkyl groups.
Uniqueness
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83695-71-0 |
|---|---|
Molecular Formula |
C16H20NO2PS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[methoxy(phenylsulfanyl)phosphoryl]-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H20NO2PS/c1-19-20(18,21-16-12-6-3-7-13-16)17-14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,17,18) |
InChI Key |
PKCGKPFWCYOBAM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NCCCC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















